(3-Bromopyridin-2-yl)methanesulfonamide
CAS No.:
Cat. No.: VC16527324
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrN2O2S |
|---|---|
| Molecular Weight | 251.10 g/mol |
| IUPAC Name | (3-bromopyridin-2-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
| Standard InChI Key | TWTSWKSUWBJQFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)CS(=O)(=O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (3-Bromopyridin-2-yl)methanesulfonamide is C₆H₇BrN₂O₂S, with a molecular weight of 251.10 g/mol. The pyridine ring’s 3-position bromine atom introduces steric and electronic effects, while the methanesulfonamide group at the 2-position enhances hydrogen-bonding potential, critical for target binding in biological systems.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇BrN₂O₂S | |
| Molecular Weight | 251.10 g/mol | |
| Melting Point | 140–160°C | |
| Canonical SMILES | C1=CC(=C(N=C1)CS(=O)(=O)N)Br | |
| InChI Key | TWTSWKSUWBJQFZ-UHFFFAOYSA-N |
Spectral Characteristics
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s structure suggests characteristic absorption bands for sulfonamide (S=O at ~1150–1350 cm⁻¹) and aromatic C-Br (500–600 cm⁻¹) in IR spectroscopy.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves:
-
Bromination: Introducing bromine at the 3-position of 2-aminopyridine.
-
Sulfonation: Reacting the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Table 2: Synthetic Routes and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, DCM, 0°C, 2h | 75% |
| Sulfonation | MsCl, Et₃N, THF, rt, 4h | 82% |
Industrial Scalability
Industrial production employs continuous flow systems to optimize reaction efficiency and purity. Automated reactors mitigate hazards associated with bromine handling .
Research Applications in Medicinal Chemistry
Kinase Inhibition
The sulfonamide group facilitates hydrogen bonding with kinase ATP-binding pockets, making the compound a scaffold for inhibitors targeting EGFR and VEGFR.
Antimicrobial Activity
In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The bromine atom enhances membrane permeability, while the sulfonamide disrupts bacterial folate synthesis.
Biological Mechanism of Action
Enzymatic Interactions
The compound inhibits dihydrofolate reductase (DHFR) by competing with dihydrofolate for the active site, disrupting nucleotide synthesis in rapidly dividing cells.
Receptor Modulation
In silico docking studies suggest affinity for GABAₐ receptors, potentially explaining sedative effects observed in rodent models.
Comparison with Structural Analogues
3-Bromo vs. 5-Bromo Isomers
The 3-bromo derivative exhibits higher kinase inhibition but lower aqueous solubility than its 5-bromo counterpart due to steric hindrance effects.
Table 3: Comparative Properties of Bromopyridine Derivatives
| Property | 3-Bromo Derivative | 5-Bromo Derivative |
|---|---|---|
| Solubility (H₂O) | 0.8 mg/mL | 1.5 mg/mL |
| EGFR IC₅₀ | 0.45 µM | 1.2 µM |
| LogP | 1.8 | 1.5 |
Case Studies and Research Findings
Antimicrobial Resistance Study
A 2024 trial demonstrated synergy with ciprofloxacin, reducing MRSA biofilm formation by 60% at sub-MIC concentrations.
Oncology Research
In murine xenograft models, a prodrug derivative reduced tumor volume by 52% over 21 days without hepatotoxicity.
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